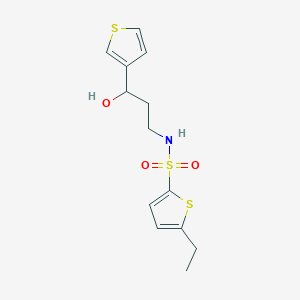![molecular formula C16H12INO3 B2385751 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443289-44-9](/img/structure/B2385751.png)
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C16H12INO3. It is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Métodos De Preparación
The synthesis of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a methoxyphenol derivative, followed by formylation and subsequent coupling with a benzonitrile derivative. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Análisis De Reacciones Químicas
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The iodine atom and methoxy group can also influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparación Con Compuestos Similares
2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile can be compared with other similar compounds, such as:
2-[(4-Formyl-2-bromo-6-methoxyphenoxy)methyl]benzonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
2-[(4-Formyl-2-chloro-6-methoxyphenoxy)methyl]benzonitrile:
2-[(4-Formyl-2-fluoro-6-methoxyphenoxy)methyl]benzonitrile: The presence of a fluorine atom can significantly alter its electronic properties and interactions with biological targets. The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and potential for forming covalent bonds with biological molecules.
Propiedades
IUPAC Name |
2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJCLIVKJIYFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2385670.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)



![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
![6-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2385689.png)


